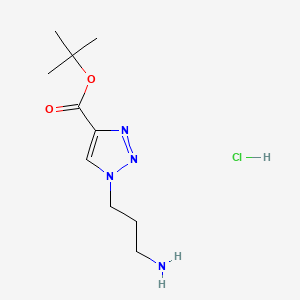
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride is a chemical compound with the molecular formula C8H13ClN2O and a molecular weight of 188.6546 . This compound belongs to the class of oxazole derivatives, which are known for their significant biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride involves several steps, starting from the appropriate cyclobutyl and oxazole precursors. The reaction conditions typically include the use of specific reagents and catalysts to facilitate the formation of the oxazole ring and subsequent amination . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .
Aplicaciones Científicas De Investigación
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(3-Cyclobutyl-1,2-oxazol-5-yl)methanaminehydrochloride can be compared with other oxazole derivatives, such as:
- 1-(3-tert-Butyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride
- 1-[1-(1,2-oxazol-3-yl)cyclobutyl]methanamine hydrochloride
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific cyclobutyl group, which may confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H13ClN2O |
|---|---|
Peso molecular |
188.65 g/mol |
Nombre IUPAC |
(3-cyclobutyl-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H12N2O.ClH/c9-5-7-4-8(10-11-7)6-2-1-3-6;/h4,6H,1-3,5,9H2;1H |
Clave InChI |
PKCIRORZHGSDBE-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=NOC(=C2)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Azaspiro[3.3]heptan-5-one, 4-methylbenzene-1-sulfonic acid](/img/structure/B15296256.png)
![[1-(Pyrrolidin-1-yl)cyclopropyl]methanol hydrochloride](/img/structure/B15296266.png)


![[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B15296276.png)

![rac-2-[(1R,5R,6R)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octan-6-yl]acetic acid](/img/structure/B15296289.png)



![5-[4-[3-(trifluoromethyl)phenoxy]phenyl]-1H-pyrazole](/img/structure/B15296318.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B15296319.png)
